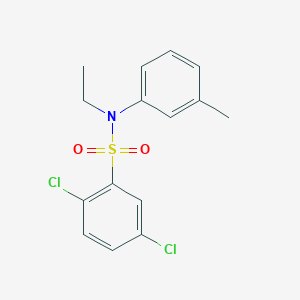![molecular formula C26H24N2O6S B281239 Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate, also known as PBOX-15, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. PBOX-15 is a synthetic compound that belongs to the class of benzofuran derivatives. It has been found to exhibit promising biological activities, making it a potential candidate for further investigation in various fields, including medicinal chemistry, drug discovery, and cancer research.
Mecanismo De Acción
Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate inhibits the activity of the proteasome by binding to its active site and preventing the degradation of proteins. This leads to the accumulation of toxic proteins, which triggers the activation of apoptotic pathways, ultimately resulting in cancer cell death. Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate has also been found to induce the accumulation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been found to exhibit promising anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory and neuroprotective activities, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been found to induce the accumulation of ROS in cancer cells, leading to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate has several advantages for lab experiments, including its potent anticancer activity, anti-inflammatory and neuroprotective activities, and its ability to induce the accumulation of ROS in cancer cells. However, Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate also has some limitations, including its synthetic nature, which makes it difficult to obtain in large quantities. Additionally, further studies are needed to determine its toxicity, pharmacokinetics, and pharmacodynamics.
Direcciones Futuras
For Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate include:
1. Determining its toxicity, pharmacokinetics, and pharmacodynamics in vivo.
2. Investigating its potential applications in the treatment of neurodegenerative diseases.
3. Developing more efficient and cost-effective synthesis methods to obtain Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate in larger quantities.
4. Investigating its potential applications in combination therapy with other anticancer drugs.
5. Exploring its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate, or Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate, is a synthetic compound that has shown promising results in preclinical studies for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate exhibits potent anticancer activity, anti-inflammatory and neuroprotective activities, and has the ability to induce the accumulation of ROS in cancer cells. However, further studies are needed to determine its toxicity, pharmacokinetics, and pharmacodynamics in vivo, as well as to develop more efficient and cost-effective synthesis methods to obtain Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate in larger quantities.
Métodos De Síntesis
The synthesis of Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves several steps, including the preparation of the intermediate compounds, such as 2-oxo-1,2-dihydrobenzo[cd]indole and 3-bromo-2-methylbenzoic acid. The final product is obtained through a reaction between these intermediate compounds and pentyl 2-amino-3-carboxybenzoate. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the desired product's purity and yield.
Aplicaciones Científicas De Investigación
Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. It works by inhibiting the activity of the proteasome, a cellular complex responsible for degrading damaged or unwanted proteins. Inhibition of the proteasome leads to the accumulation of toxic proteins, resulting in cancer cell death. Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate has also been found to exhibit anti-inflammatory and neuroprotective activities, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C26H24N2O6S |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
pentyl 2-methyl-5-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H24N2O6S/c1-3-4-5-13-33-26(30)23-15(2)34-21-11-9-16(14-19(21)23)28-35(31,32)22-12-10-20-24-17(22)7-6-8-18(24)25(29)27-20/h6-12,14,28H,3-5,13H2,1-2H3,(H,27,29) |
Clave InChI |
FSOJSJQQEWLMJY-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O)C |
SMILES canónico |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)
![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)
![2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281164.png)



![3-{[(2,5-Diethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281171.png)
![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281172.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide](/img/structure/B281173.png)
![Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281175.png)